molecular formula C5H8Cl2 B6203636 rac-(1R,2S)-1,2-bis(chloromethyl)cyclopropane, cis CAS No. 10523-99-6

rac-(1R,2S)-1,2-bis(chloromethyl)cyclopropane, cis

Cat. No.: B6203636
CAS No.: 10523-99-6
M. Wt: 139.02 g/mol
InChI Key: WKZXYVDQUNSAMB-SYDPRGILSA-N
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Description

rac-(1R,2S)-1,2-bis(chloromethyl)cyclopropane, cis is a stereoisomer of a cyclopropane derivative. This compound is characterized by the presence of two chloromethyl groups attached to a cyclopropane ring in a cis configuration. The term “rac” indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-1,2-bis(chloromethyl)cyclopropane, cis typically involves the reaction of a suitable cyclopropane precursor with chloromethylating agents. One common method involves the use of dichlorocarbene, generated in situ from chloroform and a strong base like potassium hydroxide, to react with an alkene to form the cyclopropane ring . The reaction conditions often require low temperatures and an inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S)-1,2-bis(chloromethyl)cyclopropane, cis undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can be substituted with nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of hydrocarbons or partially reduced intermediates.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of substituted cyclopropane derivatives.

    Oxidation: Formation of cyclopropane diols or carboxylic acids.

    Reduction: Formation of cyclopropane hydrocarbons.

Scientific Research Applications

rac-(1R,2S)-1,2-bis(chloromethyl)cyclopropane, cis has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-1,2-bis(chloromethyl)cyclopropane, cis involves its reactivity due to the strained cyclopropane ring and the presence of reactive chloromethyl groups. These features make it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(1R,2S)-1,2-bis(chloromethyl)cyclopropane, cis is unique due to its specific stereochemistry and the presence of two chloromethyl groups. This configuration imparts distinct reactivity and properties compared to similar compounds with different substituents or stereochemistry.

Properties

CAS No.

10523-99-6

Molecular Formula

C5H8Cl2

Molecular Weight

139.02 g/mol

IUPAC Name

(1S,2R)-1,2-bis(chloromethyl)cyclopropane

InChI

InChI=1S/C5H8Cl2/c6-2-4-1-5(4)3-7/h4-5H,1-3H2/t4-,5+

InChI Key

WKZXYVDQUNSAMB-SYDPRGILSA-N

Isomeric SMILES

C1[C@@H]([C@@H]1CCl)CCl

Canonical SMILES

C1C(C1CCl)CCl

Purity

95

Origin of Product

United States

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